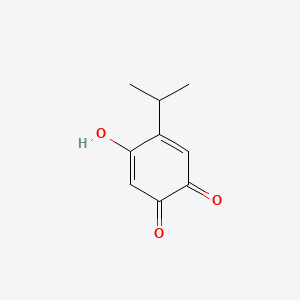
2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-isopropyl-1,4-benzoquinone is a hydroxyquinone compound characterized by the presence of a hydroxyl group and an isopropyl group attached to a benzoquinone ring. This compound is part of a broader class of quinones, which are known for their diverse chemical and biological activities. Quinones are widely distributed in nature and play significant roles in various biological processes, including electron transport and redox reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-isopropyl-1,4-benzoquinone can be achieved through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production of hydroxyquinones, including 2-Hydroxy-5-isopropyl-1,4-benzoquinone, often involves the oxidation of hydroquinone derivatives. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, under controlled conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5-isopropyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Reactions with nucleophiles, such as amines and thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, atmospheric oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Secondary amines, thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Diamino and dithioether derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-isopropyl-1,4-benzoquinone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-isopropyl-1,4-benzoquinone involves its redox cycling ability. This compound can undergo one- or two-electron reduction, generating reactive oxygen species (ROS) that can interact with various molecular targets. The redox cycling mechanism is crucial for its biological activities, including its antioxidant and anticancer properties . The compound’s ability to scavenge peroxide radicals and protect against lipid peroxidation has been demonstrated through density functional theory studies .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-isopropyl-1,4-benzoquinone (Thymoquinone): Known for its presence in Nigella sativa and its therapeutic properties.
2,5-Dihydroxy-1,4-benzoquinone: Exhibits similar redox properties and is used in various chemical and biological applications.
Uniqueness: 2-Hydroxy-5-isopropyl-1,4-benzoquinone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group enhances its redox cycling ability, making it a potent antioxidant and a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
4-hydroxy-5-propan-2-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H10O3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5,10H,1-2H3 |
InChI-Schlüssel |
FIOIYFONYKJEFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)C(=O)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


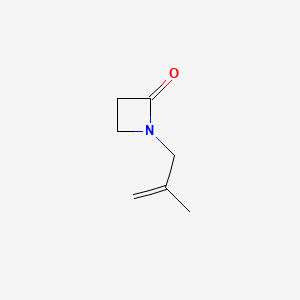

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
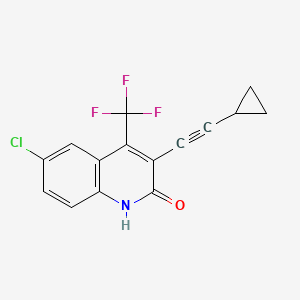
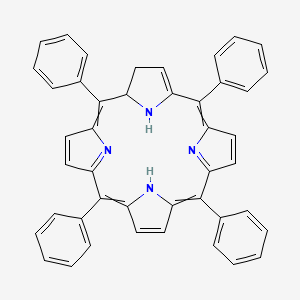
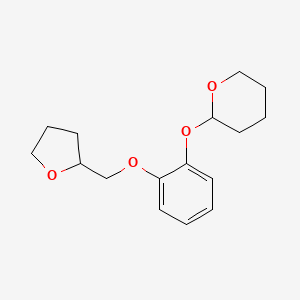


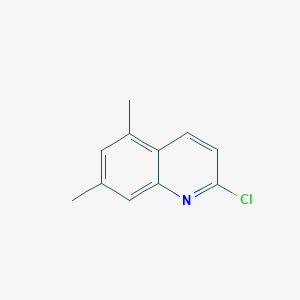
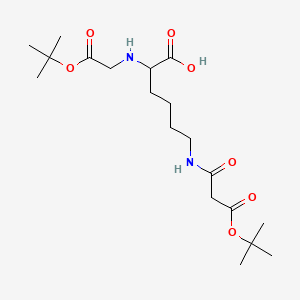
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
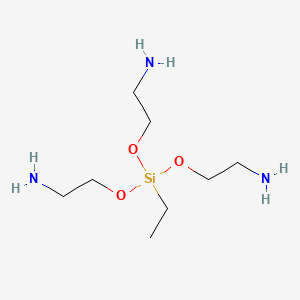
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

